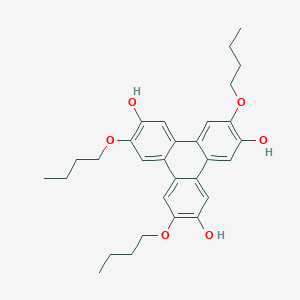
3,7,10-Tributoxytriphenylene-2,6,11-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10-Tributoxytriphenylene-2,6,11-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are characterized by a polycyclic aromatic hydrocarbon framework.
Méthodes De Préparation
The synthesis of 3,7,10-Tributoxytriphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with butoxy groups. One common method includes the use of ultrasonic waves to facilitate the reaction between catechol and ferric chloride hexahydrate. The reaction is carried out for 24 hours, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,7,10-Tributoxytriphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,7,10-Tributoxytriphenylene-2,6,11-triol has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs), which are materials with high porosity and surface area, useful in gas storage and separation.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities, including antioxidant properties and interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 3,7,10-Tributoxytriphenylene-2,6,11-triol exerts its effects involves interactions with various molecular targets. In materials science, it forms coordination complexes with metal ions, leading to the formation of MOFs. In biological systems, its antioxidant properties are attributed to the presence of hydroxyl groups, which can neutralize free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
3,7,10-Tributoxytriphenylene-2,6,11-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has six hydroxyl groups and is known for its antioxidant properties and use in MOFs.
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar to the tributoxy derivative, but with pentoxy groups instead of butoxy groups, affecting its solubility and reactivity.
3,7,10-Trihexoxytriphenylene-2,6,11-triol: This compound has hexoxy groups, which further modify its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
906663-84-1 |
|---|---|
Formule moléculaire |
C30H36O6 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
3,7,10-tributoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C30H36O6/c1-4-7-10-34-28-16-22-19(13-25(28)31)20-14-26(32)29(35-11-8-5-2)17-23(20)24-18-30(36-12-9-6-3)27(33)15-21(22)24/h13-18,31-33H,4-12H2,1-3H3 |
Clé InChI |
SIDAXFGTSYVGNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCC)OCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)


![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)

![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
